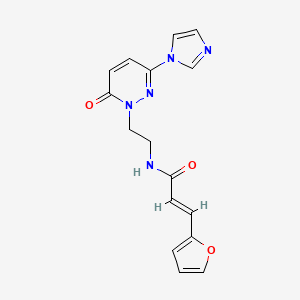
(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.
Structural Characteristics
The compound features several key structural motifs:
- Imidazole ring : Known for its role in various biological processes.
- Pyridazine core : Associated with diverse pharmacological activities.
- Furan moiety : Often linked to anti-inflammatory and anticancer properties.
The molecular formula is C16H15N5O3, with a molecular weight of approximately 325.32 g/mol .
Synthesis Methods
Recent advancements in synthetic methodologies have emphasized efficiency and sustainability in the production of acrylamide derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance yield while minimizing environmental impact .
Biological Activity Overview
Compounds containing imidazole and pyridazine rings have been documented to exhibit a range of biological activities, including:
- Antimicrobial effects
- Antitumor activity
- Anti-inflammatory properties
The specific biological activity of this compound has yet to be fully characterized through empirical validation, necessitating further biological assays .
Anticancer Activity
A study focusing on similar imidazole-containing compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .
Research indicates that compounds with similar structural features may induce cell cycle arrest and apoptosis in cancer cells. For example, compounds that target tubulin polymerization were shown to cause mitotic catastrophe in MCF-7 cells, suggesting a possible mechanism for this compound's activity .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Imidazole ring | Antimicrobial |
| Compound B | Pyridazine core | Antitumor |
| Compound C | Dioxole unit | Anti-inflammatory |
The unique combination of structural motifs in this compound may confer distinct pharmacological properties not observed in other derivatives, potentially leading to synergistic effects that enhance its biological activity .
Future Directions
Further research is essential to elucidate the precise mechanisms underlying the biological activity of this compound. This includes:
- In vitro studies : To assess cytotoxicity and mechanism of action.
- In vivo models : To evaluate therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(5-3-13-2-1-11-24-13)18-8-10-21-16(23)6-4-14(19-21)20-9-7-17-12-20/h1-7,9,11-12H,8,10H2,(H,18,22)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKCFKIHUQNJU-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














